Nickel(II) bromide bis(triphenylphosphine)

Catalog No.
S1505081
CAS No.
14126-37-5
M.F
C36H30Br2NiP2
M. Wt
743.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(II) bromide bis(triphenylphosphine)

CAS Number

14126-37-5

Product Name

Nickel(II) bromide bis(triphenylphosphine)

IUPAC Name

dibromonickel;triphenylphosphane

Molecular Formula

C36H30Br2NiP2

Molecular Weight

743.1 g/mol

InChI

InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

QEKXARSPUFVXIX-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](Br)Br

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[Br-].[Br-]

Cross-Coupling Catalyst:

Dibromobis(triphenylphosphine)nickel(II) (NiBr₂(PPh₃)₂) finds its most prominent application in scientific research as a catalyst for cross-coupling reactions. These reactions form new carbon-carbon bonds between two different organic molecules []. NiBr₂(PPh₃)₂ facilitates this process by activating the participating molecules and enabling the formation of the desired bond []. Its effectiveness in various cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Kumada-Corriu coupling, makes it a valuable tool for organic synthesis [].

Exploring New Applications:

Beyond its established role in cross-coupling, researchers are actively exploring the potential of NiBr₂(PPh₃)₂ in other areas of scientific research. Some recent examples include:

  • Immobilization of Functional Groups: Scientists have investigated the use of NiBr₂(PPh₃)₂ to immobilize functional groups, such as carbonyl rhenium tripods, onto specific surfaces. This research holds promise for developing new catalysts and materials with tailored properties [].
  • Development of Novel Catalysts: Researchers are exploring the potential of NiBr₂(PPh₃)₂ as a precursor for the creation of new and improved catalysts. For instance, studies have shown its effectiveness in generating nickel nanoparticles, which are valuable catalysts for various reactions [].

Nickel(II) bromide bis(triphenylphosphine) is an organometallic compound with the chemical formula C36H30Br2NiP2C_{36}H_{30}Br_{2}NiP_{2}. It consists of a nickel ion coordinated to two bromide ions and two triphenylphosphine ligands. This compound typically appears as a green crystalline solid and is notable for its applications in catalysis and coordination chemistry. The presence of triphenylphosphine enhances the stability and reactivity of the nickel center, making it a valuable precursor in various

Dibromobis(triphenylphosphine)nickel(II) should be handled with care due to the following hazards:

  • Toxicity: Nickel compounds can be harmful upon inhalation, ingestion, or skin contact. Chronic exposure may lead to respiratory problems and nickel dermatitis.
  • Flammability: The compound is not flammable itself, but the organic solvents used in its handling may be flammable.
  • Reactivity: It can react with strong oxidizing agents and acids.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling the compound.
  • Wash hands thoroughly after handling.
  • Work in a well-ventilated area.
  • Dispose of waste according to proper hazardous waste disposal procedures.
, primarily involving ligand exchange and reduction processes. Some key reactions include:

  • Ligand Exchange: In the presence of stronger nucleophiles, the bromide ligands can be replaced by other ligands, such as phosphines or amines.
  • Reduction: Nickel(II) can be reduced to nickel(0) using reducing agents, which can lead to the formation of nickel nanoparticles or other nickel complexes.
  • Catalytic Reactions: This compound serves as a catalyst in various organic transformations, including cross-coupling reactions such as Suzuki and Heck reactions, where it facilitates the coupling of aryl halides with organometallic reagents .

Nickel(II) bromide bis(triphenylphosphine) can be synthesized through several methods:

  • Direct Reaction Method:
    • Nickel(II) bromide is reacted with triphenylphosphine in a suitable solvent under inert atmosphere conditions.
    • The reaction typically requires heating to facilitate complex formation.
  • Solvent-Free Synthesis:
    • A more modern approach involves grinding nickel(II) bromide with triphenylphosphine in a mortar and pestle, which promotes solid-state reactions without the need for solvents.
  • Precursor Method:
    • Nickel(II) chloride can be used as a precursor, reacting with sodium bromide to form nickel(II) bromide, which is then treated with triphenylphosphine .

Nickel(II) bromide bis(triphenylphosphine) has several important applications:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
  • Material Science: The compound serves as a precursor for synthesizing nickel-based materials, including nanoparticles and thin films.
  • Coordination Chemistry: It is utilized in research for studying coordination complexes and their properties .

Studies on the interactions of nickel(II) bromide bis(triphenylphosphine) often focus on its reactivity with various ligands and substrates. Interaction studies reveal:

  • Ligand Behavior: The triphenylphosphine ligands significantly affect the electronic properties of the nickel center, influencing its reactivity.
  • Catalytic Mechanisms: Research has shown how this compound interacts with different substrates during catalytic processes, providing insights into reaction pathways and mechanisms .

Nickel(II) bromide bis(triphenylphosphine) shares similarities with other nickel complexes but has unique properties due to its specific ligand environment. Here are some comparable compounds:

Compound NameFormulaUnique Features
Nickel(II) chloride bis(triphenylphosphine)C36H30Cl2NiP2C_{36}H_{30}Cl_{2}NiP_{2}Chloride ligands instead of bromides
Nickel(II) acetylacetonateC10H12NiO4C_{10}H_{12}NiO_{4}Utilizes acetylacetonate as a bidentate ligand
Nickel(II) phosphine complexVariesVarious phosphines can be used; reactivity varies

The uniqueness of nickel(II) bromide bis(triphenylphosphine) lies in its stability and reactivity profile due to the specific combination of nickel coordination with bromides and triphenylphosphine ligands. This makes it particularly effective in catalysis compared to other similar compounds .

The structural and synthetic exploration of NiBr₂(PPh₃)₂ began in the mid-20th century alongside the broader interest in nickel(II) phosphine complexes. Early X-ray diffraction studies by Jarvis et al. (1968) revealed its monoclinic crystal system (space group P2₁/n) and tetrahedral geometry distorted by bromide ligand repulsion, resulting in a Br–Ni–Br angle of 126.3°. This work established NiBr₂(PPh₃)₂ as a model for understanding the bonding radii of high-spin tetrahedral nickel(II), contrasting with low-spin square planar configurations. The compound’s stability and ease of synthesis made it a staple in catalytic screens, particularly after the 1990s surge in cross-coupling chemistry. For instance, Ramesh et al. demonstrated its efficacy in carbamate-silylmagnesium cross-couplings, underscoring its versatility beyond traditional Kumada couplings.

Contextual Position Among Nickel(II) Halide Phosphine Complexes

NiBr₂(PPh₃)₂ belongs to the family of nickel(II) dihalide bis(phosphine) complexes, which exhibit systematic variations in geometry and reactivity based on halide identity. A comparative analysis reveals:

PropertyNiCl₂(PPh₃)₂NiBr₂(PPh₃)₂NiI₂(PPh₃)₂
X–Ni–X Angle127.9°126.3°118.1°
Ni–X Bond Length2.207 Å2.333 Å2.530 Å
Melting Point205–210°C219–223°C198–202°C

The trend in X–Ni–X angles (Cl > Br > I) reflects decreasing steric repulsion with larger halides, while increasing Ni–X bond lengths correlate with halide ionic radii. Electronic spectroscopy shows bathochromic shifts in charge-transfer bands from Cl to I derivatives, consistent with reduced ligand field splitting. NiBr₂(PPh₃)₂ occupies an intermediate position, balancing moderate steric bulk and electronic effects for catalytic applications.

Current Research Trends and Academic Interest

Recent advances have focused on three domains:

  • Radical-Mediated Catalysis: NiBr₂(PPh₃)₂ facilitates halogen atom transfer (XAT) in cross-electrophile couplings, enabling C–C bond formation under mild conditions. Electrochemical studies confirm a concerted inner-sphere mechanism for radical generation, critical for stereoconvergent synthesis.
  • Polymer Chemistry: As a catalyst for ATRP, NiBr₂(PPh₃)₂ controls molecular weight distributions (Đ = 1.1–1.4) in poly(methyl methacrylate) and poly(n-butyl acrylate), though side reactions limit high conversions.
  • Heterogeneous Catalysis: Immobilization on amino-functionalized SBA-15 enhances recyclability in ethylene polymerization, achieving turnover frequencies (TOFs) comparable to homogeneous systems.

The electronic structure of nickel(II) bromide bis(triphenylphosphine) is fundamentally governed by the interplay between metal d-orbitals and ligand orbitals, creating a complex network of bonding interactions that determine the compound's geometrical and electronic properties. The tetrahedral coordination geometry observed in this complex represents a compromise between electronic and steric factors, with the nickel center exhibiting distorted tetrahedral geometry due to ligand-ligand repulsions [1].

The primary bonding framework involves nickel-phosphorus interactions characterized by strong sigma donation from the phosphorus lone pair to vacant or partially occupied nickel d-orbitals. The triphenylphosphine ligands function predominantly as sigma donors, with the phosphorus 3p orbitals overlapping with nickel 3d orbitals to form coordinate covalent bonds [2]. The nickel-phosphorus bond length of 2.33 Å indicates strong bonding interactions, with the formation of these bonds contributing significantly to the overall stability of the complex [1].

The distorted tetrahedral geometry arises from the enlargement of the bromine-nickel-bromine angle to 126°, which represents a significant deviation from the ideal tetrahedral angle of 109.5° [1]. This distortion is attributed to the steric repulsion between the bulky triphenylphosphine ligands and the electronic repulsion between the lone pairs of the bromide ions [3]. The phosphorus-nickel-phosphorus angle of 111.4° further confirms the distorted nature of the tetrahedral coordination environment [3].

Conventional descriptions of metal-phosphine bonding invoke both sigma donation and pi backbonding components. The sigma donation involves electron transfer from the phosphorus lone pair to the metal, while pi backbonding involves electron density transfer from filled metal d-orbitals to empty phosphorus d-orbitals [4]. However, more recent theoretical studies suggest that the pi-accepting character of triphenylphosphine involves sigma* orbitals rather than traditional d-orbitals, with the P-C sigma* orbitals acting as the pi-acceptor sites [4] [2].

The orbital interaction framework is further complicated by the presence of bromide ligands, which primarily function as sigma donors with minimal pi-backbonding capability. The nickel-bromine bond length of 2.34 Å indicates single bond character with no significant pi-bonding component [1]. The bromide ligands contribute to the overall electron density at the nickel center through sigma donation, but their influence on the orbital interactions is primarily through electrostatic and steric effects rather than covalent pi-bonding [1].

Energy Decomposition Analysis via ETS-NOCV Methodology

Energy decomposition analysis using the Extended Transition State Natural Orbitals for Chemical Valence (ETS-NOCV) methodology provides quantitative insights into the bonding interactions within nickel(II) bromide bis(triphenylphosphine). This computational approach allows for the systematic decomposition of the total interaction energy into physically meaningful components, including electrostatic interactions, Pauli repulsion, orbital interactions, and dispersion forces [5].

The ETS-NOCV analysis reveals that the dominant stabilizing interaction in the nickel-phosphine system arises from sigma donation, with energy contributions ranging from 1.5 to 2.0 eV per nickel-phosphorus bond. This substantial energy contribution reflects the strong overlap between the phosphorus lone pair and the nickel d-orbitals, resulting in significant charge transfer from the ligand to the metal center [6].

Pi-backbonding contributions, while present, are considerably weaker than sigma donation, with energy contributions typically ranging from 0.2 to 0.5 eV per interaction. The relatively modest pi-backbonding strength in triphenylphosphine complexes compared to carbonyl complexes reflects the higher energy of the phosphorus sigma* acceptor orbitals relative to the pi* orbitals of carbon monoxide [2]. The pi-backbonding interaction involves electron transfer from filled nickel d-orbitals to the P-C sigma* orbitals, with the extent of backbonding dependent on the electronic properties of the substituents on phosphorus [7].

The ETS-NOCV methodology also identifies significant Pauli repulsion components, which arise from the overlap of occupied orbitals on the nickel center and the ligands. These repulsive interactions are partially offset by the attractive orbital interactions, but they contribute to the overall distortion of the tetrahedral geometry by influencing the optimal bond angles and lengths [6].

Electrostatic interactions play a crucial role in stabilizing the complex, particularly in the case of the bromide ligands. The ETS-NOCV analysis indicates that the nickel-bromine interactions are predominantly electrostatic in nature, with minimal orbital overlap contributions. The electrostatic component of the interaction energy typically ranges from 0.8 to 1.2 eV per nickel-bromine bond, reflecting the ionic character of these bonds [6].

The application of ETS-NOCV methodology to nickel(II) bromide bis(triphenylphosphine) also reveals the importance of dispersion forces in stabilizing the overall molecular structure. The bulky triphenylphosphine ligands engage in weak intermolecular interactions that contribute to the solid-state packing arrangement and influence the solution-phase behavior of the complex [6].

Donor-Acceptor Interaction Mechanisms

The donor-acceptor interaction mechanisms in nickel(II) bromide bis(triphenylphosphine) involve multiple pathways for electron transfer between the ligands and the central metal ion. These mechanisms can be categorized into primary and secondary interactions, each contributing to the overall electronic structure and stability of the complex [8].

The primary donor-acceptor interaction involves the phosphorus lone pair donating electron density to empty or partially occupied nickel d-orbitals. This sigma donation mechanism results in the formation of coordinate covalent bonds with significant ionic character. The donor strength of triphenylphosphine is enhanced by the electron-releasing properties of the phenyl substituents, which increase the electron density at the phosphorus center through resonance effects [7].

Secondary donor-acceptor interactions involve pi-backbonding from filled nickel d-orbitals to acceptor orbitals on the phosphine ligands. The acceptor orbitals are primarily the P-C sigma* orbitals, which have appropriate symmetry and energy for overlap with the nickel d-orbitals. The strength of this backbonding interaction depends on the relative energies of the metal d-orbitals and the ligand acceptor orbitals [2].

The donor-acceptor interaction mechanisms are further modulated by the electronic properties of the bromide ligands. Bromide ions function primarily as sigma donors, contributing electron density to the nickel center through overlap of their filled p-orbitals with the metal d-orbitals. The sigma donation from bromide is stronger than from chloride due to the lower electronegativity of bromine, resulting in greater electron density transfer to the metal center [1].

The interplay between donor and acceptor interactions creates a synergistic effect that stabilizes the tetrahedral coordination geometry. The sigma donation from both phosphine and bromide ligands increases the electron density at the nickel center, while the pi-backbonding from nickel to phosphine helps to redistribute this electron density and prevent excessive charge buildup on the metal [2].

Computational studies using density functional theory have provided detailed insights into the donor-acceptor interaction mechanisms. These calculations reveal that the highest occupied molecular orbitals (HOMO) are primarily localized on the bromide ligands, while the lowest unoccupied molecular orbitals (LUMO) have significant nickel d-orbital character with some phosphine contribution [9]. This orbital composition is consistent with the proposed donor-acceptor interaction mechanisms and supports the description of the complex as having predominantly ionic nickel-bromide bonds and covalent nickel-phosphine bonds [9].

Hirshfeld Analysis and Charge Distribution Dynamics

Hirshfeld analysis provides a comprehensive framework for understanding the charge distribution dynamics in nickel(II) bromide bis(triphenylphosphine) through the examination of electron density partitioning and intermolecular interactions. This computational approach allows for the quantitative analysis of how electron density is distributed among the various atoms in the complex and how this distribution influences the overall molecular properties [10].

The Hirshfeld surface analysis reveals that the nickel center exhibits a reduced effective nuclear charge due to the substantial electron donation from the coordinating ligands. This reduction in effective nuclear charge is reflected in the bond lengths and angles observed in the crystal structure, with the nickel-ligand bonds being longer than would be expected for a purely ionic interaction [1]. The electron density maps generated through Hirshfeld analysis show significant accumulation of electron density in the bonding regions between nickel and the ligands, confirming the covalent nature of these interactions [10].

The charge distribution dynamics are particularly complex in the case of the nickel-phosphine interactions, where both sigma donation and pi-backbonding contribute to the overall electron density distribution. The Hirshfeld analysis indicates that the phosphorus atoms carry a partial positive charge due to the electron donation to nickel, while the nickel center exhibits a partial negative charge that is less than the formal +2 oxidation state would suggest [10]. This charge distribution is consistent with the strong covalent character of the nickel-phosphine bonds and the significant electron transfer from the ligands to the metal center [10].

The bromide ligands exhibit different charge distribution patterns compared to the phosphine ligands. The Hirshfeld analysis shows that the bromide ions retain most of their negative charge, with only modest electron transfer to the nickel center. This finding supports the predominantly ionic character of the nickel-bromide bonds and explains the relatively long bond lengths observed in the crystal structure [1].

The molecular electrostatic potential surfaces generated through Hirshfeld analysis reveal the presence of distinct electrophilic and nucleophilic regions within the complex. The nickel center exhibits electrophilic character despite the formal positive oxidation state, due to the electron donation from the ligands. The bromide ligands show strong nucleophilic character, while the phosphine ligands exhibit mixed electrophilic and nucleophilic regions depending on the specific atomic positions [10].

Intermolecular interactions analyzed through Hirshfeld surfaces reveal the presence of weak hydrogen bonding interactions between the phenyl rings of the triphenylphosphine ligands and neighboring molecules in the crystal lattice. These interactions contribute to the overall stability of the solid-state structure and influence the packing arrangements observed in the crystalline form [10]. The fingerprint plots generated from the Hirshfeld analysis show that the dominant intermolecular interactions involve H- - - H contacts (38.2%), followed by C- - - H contacts, with smaller contributions from Br- - - H and F- - - H interactions [10].

The charge distribution dynamics also reveal the presence of polarization effects within the complex. The electron density on the nickel center is polarized toward the phosphine ligands due to their stronger donor character compared to the bromide ligands. This polarization influences the overall dipole moment of the complex and affects its reactivity patterns in solution [10].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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